molecular formula C14F28O B13411183 Perfluoro-2-nonylpentahydropyran CAS No. 68155-54-4

Perfluoro-2-nonylpentahydropyran

Cat. No.: B13411183
CAS No.: 68155-54-4
M. Wt: 716.10 g/mol
InChI Key: RABDXRSZMMTNLB-UHFFFAOYSA-N
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Description

Perfluoro-2-nonylpentahydropyran is a specialized perfluoroalkyl ether compound designed for advanced research and development. Its structure combines a perfluorinated carbon chain with a cyclic ether moiety, making it a candidate for creating surfaces with extreme hydrophobicity and oleophobicity. Potential research applications include its use as a precursor or additive in the synthesis of high-performance fluoropolymers and coatings, or as a model compound in environmental studies on the persistence and bioaccumulation of per- and polyfluoroalkyl substances (PFAS). The strong carbon-fluorine bonds contribute to the molecule's high thermal and chemical stability. Researchers value this reagent for exploring structure-property relationships in fluorinated materials and for developing new materials with tailored surface properties. Specific performance attributes and applications should be verified by the researcher. This product is for research use only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

68155-54-4

Molecular Formula

C14F28O

Molecular Weight

716.10 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6-nonafluoro-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononyl)oxane

InChI

InChI=1S/C14F28O/c15-1(16,2(17,18)4(21,22)6(25,26)10(33,34)13(38,39)40)3(19,20)5(23,24)8(29,30)12(37)9(31,32)7(27,28)11(35,36)14(41,42)43-12

InChI Key

RABDXRSZMMTNLB-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(OC(C1(F)F)(F)F)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-2-nonylpentahydropyran typically involves the fluorination of appropriate precursors. One common method is the electrofluorination process, where an electric current is passed through a solution containing the precursor and a fluorinating agent. This method ensures the complete substitution of hydrogen atoms with fluorine atoms, resulting in the formation of the desired perfluorinated compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrofluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents and the extreme conditions required for the reaction. The resulting product is then purified through various techniques, including distillation and chromatography, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2-nonylpentahydropyran can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield perfluorinated carboxylic acids, while substitution reactions may produce various perfluorinated derivatives .

Scientific Research Applications

Perfluoro-2-nonylpentahydropyran has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of perfluoro-2-nonylpentahydropyran involves its interaction with various molecular targets and pathways. One key target is the peroxisome proliferator-activated receptor (PPAR), which plays a crucial role in lipid metabolism. The compound can activate PPAR, leading to changes in gene expression and metabolic pathways. Additionally, it can modulate other signaling pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Perfluoro-2-nonylpentahydropyran can be compared with other similar perfluorinated compounds, such as:

Q & A

Q. What experimental designs are effective for assessing environmental persistence of this compound?

  • Methodological Answer : Conduct soil and groundwater sampling at multiple depths (e.g., 0–5 m) using high-purity polypropylene tools to avoid cross-contamination. Analyze samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Include controls for matrix effects and use accelerated degradation studies (UV/ozone exposure) to model long-term persistence .

Q. How can advanced spectral libraries improve detection of degradation byproducts?

  • Methodological Answer : Develop custom spectral libraries using high-resolution mass spectrometers (e.g., Q-TOF) to catalog fragmentation patterns of suspected byproducts (e.g., perfluoroalkyl acids). Apply non-targeted screening with machine learning algorithms to identify unknown peaks. Validate findings with synthesized reference standards and environmental matrix spikes .

Q. What strategies optimize fluorination efficiency while minimizing side reactions?

  • Methodological Answer : Use microreactors for precise control of fluorination kinetics. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Catalytic systems (e.g., boron trifluoride complexes) enhance selectivity. Post-reaction purification via supercritical CO₂ extraction reduces residual fluorinating agents .

Data Validation & Reproducibility

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement quality control (QC) protocols:
  • Purity : ≥95% by GC-ECD, validated with two orthogonal methods (e.g., HPLC-UV and HRMS).
  • Isotopic Purity : Use ¹⁹F NMR to quantify perfluorinated vs. partially fluorinated species.
  • Documentation : Provide detailed batch records, including fluorination time/temperature profiles and QC certificates .

Q. What statistical approaches are recommended for reconciling conflicting ecotoxicity data?

  • Methodological Answer : Apply meta-analysis frameworks to aggregate data across studies, weighted by sample size and methodological rigor. Use multivariate regression to account for confounding variables (e.g., pH, organic carbon content). Bayesian modeling can quantify uncertainty in toxicity thresholds .

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